molecular formula C12H9BrN2O B14872722 8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine

8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B14872722
M. Wt: 277.12 g/mol
InChI Key: KOKQLFCHVYKCST-UHFFFAOYSA-N
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Description

8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine core, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4). This intermediate can then undergo further reactions to introduce the furan and imidazo[1,2-a]pyridine moieties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and alternative solvents to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The furan and imidazo[1,2-a]pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    8-Chloro-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness

8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can participate in specific reactions and interactions that other similar compounds cannot. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

8-bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9BrN2O/c1-8-5-9(13)12-14-10(7-15(12)6-8)11-3-2-4-16-11/h2-7H,1H3

InChI Key

KOKQLFCHVYKCST-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C3=CC=CO3

Origin of Product

United States

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